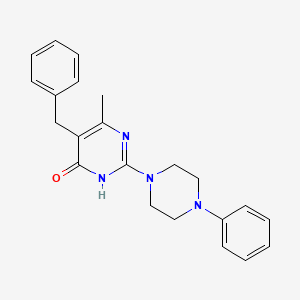
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as BPP-1, is a pyrimidinone derivative that has been studied for its potential therapeutic properties. BPP-1 has been found to exhibit significant pharmacological activity, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to act as a partial agonist at the dopamine D2 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine receptor activity, the regulation of mood and motivation, and the potential treatment of depression, anxiety, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential as a therapeutic agent for the treatment of a range of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, including the development of more potent derivatives and the investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential side effects.
Synthesemethoden
The synthesis of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 2-aminopyrimidine with benzyl bromide, followed by the reaction of the resulting intermediate with 4-phenylpiperazine and methyl iodide. The final product is obtained through further purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. Research has shown that 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone exhibits significant affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit activity at the sigma-1 receptor, which has been implicated in the treatment of depression, anxiety, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOQCCLNJHVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![2-(2-methoxyphenyl)-10-methylbenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B6126120.png)

![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)